3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes pyrazole and pyridazine rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors for antidiabetic agents.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with superior thermal stability.
4-(4-(Quinolin-3-yl)-1H-indol-1-yl)benzamide: A pyrazolo[3,4-b]pyridine derivative used as an HSP90α inhibitor.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of pyrazole and pyridazine rings, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C17H18N10 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N10/c1-12-4-5-27(24-12)15-3-2-14(21-22-15)25-6-8-26(9-7-25)17-13-10-20-23-16(13)18-11-19-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,23) |
InChI Key |
OOSPJYODLSQEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
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